7H-Pyrido[4,3-c]carbazole-6-methanol,methylcarbamate (ester) (9CI)
Description
7H-Pyrido[4,3-c]carbazole-6-methanol, methylcarbamate (ester) (9CI) is a heterocyclic compound featuring a fused pyrido-carbazole core with a methylcarbamate ester group at the 6-methanol position. The methylcarbamate ester introduces steric and electronic modifications that may influence solubility, metabolic stability, and target binding compared to simpler substituents (e.g., methyl or methoxy groups).
Properties
IUPAC Name |
7H-pyrido[4,3-c]carbazol-6-ylmethyl N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-19-18(22)23-10-12-8-11-6-7-20-9-14(11)16-13-4-2-3-5-15(13)21-17(12)16/h2-9,21H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIHPQGCZPTWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=C2C(=C3C=NC=CC3=C1)C4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327096 | |
| Record name | (7H-Pyrido[4,3-c]carbazol-6-yl)methyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121268-89-1 | |
| Record name | NSC631391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=631391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (7H-Pyrido[4,3-c]carbazol-6-yl)methyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido[4,3-c]carbazole-6-methanol, methylcarbamate (ester) (9CI) typically involves the Fischer-indole ring closure followed by dehydrogenation of quinolylhydrazone derivatives of cyclohexanone . The cyclization of N-substituted-1,2,3,4-tetrahydro-6- and -7-quinolylhydrazone of cyclohexanone followed by hydrolysis and dehydrogenation results in the formation of the linear polycyclic systems .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the Fischer-indole reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrido[4,3-c]carbazole-6-methanol, methylcarbamate (ester) (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups that can enhance or alter its biological activity .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 7H-Pyrido[4,3-c]carbazole derivatives has been extensively studied. The compound can be synthesized through various methods involving alkylation and cyclization reactions. For example, one notable synthesis route involves the reaction of isatin derivatives with appropriate alkylating agents to form key intermediates that are subsequently transformed into the target pyrido[4,3-c]carbazole structure .
Antitumor Activity
Research indicates that 7H-Pyrido[4,3-c]carbazole derivatives exhibit significant antitumor activity. A study demonstrated that the methylcarbamate ester form of the compound was more potent than its parent structures in inhibiting macromolecular synthesis in HeLa cells and demonstrated irreversible inhibition of [3H]thymidine incorporation . This suggests its potential as a chemotherapeutic agent.
Comparative Efficacy
A comparative analysis of different derivatives of 7H-Pyrido[4,3-c]carbazole reveals varying levels of efficacy against different cancer types. The following table summarizes findings from several studies:
Case Study 1: Antitumor Efficacy in Animal Models
In a murine model of P388 lymphocytic leukemia, the methylcarbamate derivative demonstrated a significant reduction in tumor growth compared to control groups. The study highlighted that treatment with this compound resulted in a notable increase in survival rates among treated animals, indicating its potential as an effective chemotherapeutic agent .
Case Study 2: In Vitro Cytotoxicity Testing
Another study involved testing various derivatives of 7H-Pyrido[4,3-c]carbazole for cytotoxic effects on human lung cancer cells. The results indicated that modifications to the methyl group significantly impacted cytotoxicity levels, with some derivatives showing enhanced activity compared to traditional chemotherapeutics .
Mechanism of Action
Comparison with Similar Compounds
Anti-HIV Activity
5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole (Compound 7)
- Structure : Methoxy group at position 5, methyl at position 6.
- Activity : Demonstrated potent anti-HIV activity with an EC50 of 0.0054 µg/mL and therapeutic index (TI) of 503 in H9 lymphocytes .
- Key Feature : The methoxy group enhances antiviral potency, likely through improved binding to viral targets or host-cell interactions.
- Target Compound (7H-Pyrido[4,3-c]carbazole-6-methanol, methylcarbamate) Structure: Methylcarbamate ester at position 6-methanol. Hypothesized Activity: The bulkier methylcarbamate group may reduce DNA intercalation efficiency compared to smaller substituents but could improve pharmacokinetic properties (e.g., prolonged half-life due to esterase resistance).
DNA Binding and Antitumor Properties
Ditercalinium (NSC 366241)
- Structure : Dimeric 7H-pyrido[4,3-c]carbazole linked by a bis-ethylbipiperidine chain.
- Activity : Bis-intercalates into DNA via the major groove, exhibiting high antitumor activity. Substitution with methyl groups enhances DNA binding and cytotoxicity .
- Mechanism : Rigid linker allows simultaneous intercalation of both carbazole rings, stabilizing DNA damage.
- 6- or 7-Substituted Monomers Ethyl/Isopropyl Substituents: Larger groups (e.g., ethyl, isopropyl) at positions 6 or 7 reduce DNA binding affinity and antitumor activity compared to methyl analogs . Hydroxyethyl Substituents: Introduce polarity but diminish intercalation due to steric hindrance.
- Target Compound Structural Implications: The 6-methanol methylcarbamate group introduces both steric bulk and hydrogen-bonding capability.
Substituent Effects on Physicochemical Properties
Research Findings and Trends
Substituent Size and Position: Methyl groups at positions 5 or 7 optimize DNA intercalation and biological activity. Larger substituents (ethyl, isopropyl) are detrimental . The 6-position is less tolerant of bulky groups, as seen in the inactivity of 6-ethyl/6-hydroxyethyl monomers .
Electronic Effects :
- Electron-donating groups (e.g., methoxy) enhance antiviral activity, possibly by modulating charge distribution for target binding .
Dimerization :
- Dimeric structures (e.g., ditercalinium) leverage bis-intercalation for enhanced DNA damage, but substituent size must be minimized to maintain binding geometry .
Biological Activity
7H-Pyrido[4,3-c]carbazole-6-methanol, methylcarbamate (ester) (9CI), with CAS number 121268-89-1, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15N3O2
- Molecular Weight : 304.323 g/mol
- CAS Number : 121268-89-1
Synthesis and Derivatives
The synthesis of 7H-Pyrido[4,3-c]carbazole derivatives often involves the modification of the carbazole structure. Various synthetic pathways have been explored to enhance biological activity. For example, derivatives have been synthesized through reactions involving methylcarbamate and other functional groups to improve solubility and bioactivity.
Antiviral Activity
Research indicates that certain substituted derivatives of 7H-Pyrido[4,3-c]carbazole exhibit significant antiviral properties. A study demonstrated that a closely related compound, 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, showed an EC50 value of 0.0054 µg/mL against HIV replication in H9 lymphocytes, highlighting the potential for further development in antiviral therapies .
Antitumor Activity
The compound has also been evaluated for its antitumor efficacy. In vivo studies using murine models demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines. For instance, 9-hydroxy-5,6-dimethyl derivatives showed IC50 values in the range of 5-10 nM against L1210 and colon 38 cells . These findings suggest that modifications to the carbazole structure can lead to enhanced antitumor activity.
Antimicrobial Properties
Recent studies have reported antimicrobial activities for various N-substituted carbazole derivatives. For example, compounds derived from carbazole were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values ranging from 1.9 to 7.8 µg/mL . These compounds exhibited zones of inhibition between 12.6–22.3 mm at concentrations of 100 µg/mL.
Study on Antiviral Activity
In a pivotal study published in Antiviral Research, researchers synthesized several substituted pyrido[4,3-c]carbazoles and tested their efficacy against HIV. The study concluded that specific modifications significantly enhanced antiviral activity, making them candidates for further drug development .
Study on Antitumor Efficacy
A comprehensive evaluation of the antitumor properties was conducted using various murine models. The results indicated that specific derivatives not only inhibited tumor growth but also improved survival rates in treated subjects compared to controls . This suggests a potential therapeutic application in oncology.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
